molecular formula C17H15BrO4 B14916186 Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate

Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B14916186
M. Wt: 363.2 g/mol
InChI Key: VAHHPXXZWKHGJO-UHFFFAOYSA-N
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Description

Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxymethyl group, and a phenyl group attached to a dihydrobenzofuran ring. Its molecular formula is C17H15BrO4.

Preparation Methods

The synthesis of Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-bromo-2-hydroxybenzaldehyde and phenylacetic acid.

    Formation of the Dihydrobenzofuran Ring: The initial step involves the formation of the dihydrobenzofuran ring through a cyclization reaction. This is achieved by reacting 7-bromo-2-hydroxybenzaldehyde with phenylacetic acid in the presence of a suitable catalyst.

    Hydroxymethylation: The next step involves the introduction of the hydroxymethyl group. This is typically achieved through a hydroxymethylation reaction using formaldehyde and a base.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This is typically achieved using methanol and an acid catalyst.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium thiolate, and amines.

    Ester Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields the corresponding carboxylic acid, while reduction of the bromine atom yields the corresponding hydrogenated compound.

Scientific Research Applications

Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate has several scientific research applications:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: This compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate can be compared with other similar compounds, such as:

    Methyl 7-bromo-3-hydroxy-2-naphthoate: This compound has a similar bromine and hydroxyl group but differs in the core structure, which is a naphthoate instead of a dihydrobenzofuran.

    7-Bromo-3-hydroxy-2-naphthoic acid: Similar to the above compound but with a carboxylic acid group instead of a methyl ester.

    7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound has a similar bromine atom but differs in the core structure, which is an oxazinone instead of a dihydrobenzofuran.

The uniqueness of this compound lies in its specific combination of functional groups and its dihydrobenzofuran core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H15BrO4

Molecular Weight

363.2 g/mol

IUPAC Name

methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2H-1-benzofuran-5-carboxylate

InChI

InChI=1S/C17H15BrO4/c1-21-16(20)11-7-13-15(14(18)8-11)22-10-17(13,9-19)12-5-3-2-4-6-12/h2-8,19H,9-10H2,1H3

InChI Key

VAHHPXXZWKHGJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)OCC2(CO)C3=CC=CC=C3

Origin of Product

United States

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